molecular formula C7H10N2 B048907 4-Aminobenzylamine CAS No. 4403-71-8

4-Aminobenzylamine

Cat. No.: B048907
CAS No.: 4403-71-8
M. Wt: 122.17 g/mol
InChI Key: BFWYZZPDZZGSLJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Aminobenzylamine plays a significant role in biochemical reactions. Diazonium cations of this compound were generated in situ with sodium nitrite in aqueous HCl, which were used for the modification of glassy carbon electrode by aryl groups having an aliphatic amine group

Molecular Mechanism

It is known to participate in the formation of diazonium cations, which can interact with various biomolecules These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects

Metabolic Pathways

It is known to participate in the formation of diazonium cations , which suggests it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Betunal can be synthesized through the oxidation of betulin, a compound also derived from birch bark. The oxidation process typically involves the use of reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective formation of Betunal .

Industrial Production Methods: Industrial production of Betunal involves the extraction of betulin from birch bark, followed by its oxidation. The process is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques .

Types of Reactions:

    Oxidation: Betunal can undergo further oxidation to form betulinic acid, a compound with enhanced biological activities.

    Reduction: Reduction of Betunal can yield betulin, the precursor compound.

    Substitution: Betunal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols under basic or neutral conditions.

Major Products:

Scientific Research Applications

Betunal has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.

    Biology: Studied for its role in modulating cellular pathways and its effects on cell viability and proliferation.

    Medicine: Investigated for its anti-cancer properties, particularly against lung cancer cells (A549) and its potential in cardiovascular disease research.

    Industry: Utilized in the development of anti-bacterial agents and other bioactive compounds

Comparison with Similar Compounds

    Betulin: The precursor to Betunal, also derived from birch bark, with similar biological activities.

    Betulinic Acid: An oxidized form of Betunal with enhanced anti-cancer properties.

    Lupeol: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer activities.

Uniqueness of Betunal: Betunal stands out due to its specific ability to modulate multiple signaling pathways simultaneously, making it a versatile compound in both research and therapeutic applications. Its unique structure allows for various chemical modifications, leading to the synthesis of a wide range of bioactive derivatives .

Properties

IUPAC Name

4-(aminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWYZZPDZZGSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330206
Record name 4-Aminobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-71-8
Record name 4-Aminobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4403-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

33.2 g (0.2 mol) of this p-nitrobenzaldoxime, 18.3 g (0.25 mol) of boric anhydride, 1 g of a 5% Pt-C catalyst and 100 ml of methanol were charged into a hermetically sealed glass container and vigorously stirred while charging hydrogen. Reaction was continued at temperatures of 25° C. to 30° C. for 13.5 hours and 22.2 l of hydrogen was absorbed. Next, this reaction mixture was filtered to remove the catalyst and methanol was distilled off by concentration under reduced pressure. A yellow viscous liquid thus obtained was neutralized by adding 57 g (0.5 mol) of a 35% aqueous solution of sodium hydroxide and then, the liquid was separated to two layers. The lower layer, a colorless and transparent aqueous solution of sodium borate was removed and then, a brown and oily crude p-aminobenzylamine was obtained. This crude p-aminobenzylamine was subject to vacuum distillation at pressure of 5 to 6 mmHg and 22.5 g of fractions between 129.5° C. and 130° C. was obtained (yield 92.1%). The purity by means of gas chromatography was 99.93%.
Quantity
33.2 g
Type
reactant
Reaction Step One
[Compound]
Name
boric anhydride
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.1%

Synthesis routes and methods II

Procedure details

p-Aminobenzonitrile derived from p-nitrobenzonitrile is reduced by lithium aluminum hydride and thus, p-aminobenzylamine is obtained with an yield of 37% (N. C. Brown et al, J. Wedicinal Chem., 20 1189 (1977)).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods III

Procedure details

An autoclave was then charged with the p-nitrobenzaldoxime obtained above, 5 grams of Raney nickel catalyst, and 500 ml of methanol. Reducing reaction was continued with a vigorous stirring at 25°-30° C., under hydrogen pressure of 30-50 Kg/cm2G for 3 hours. After the end of the reaction, the resultant mixture was filtered to remove the catalyst and distilled to obtain 18.9 grams of a light yellow oily fraction having a boiling point of 129.5°-130° C./5-6 mmHg. The p-Aminobenzylamine, thus obtained, is in the total yield of 44.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
44.2%

Synthesis routes and methods IV

Procedure details

A mixture of (II) (9,1 g), SnCl22H2O and 36% HCl (120 ml) was stirred under reflux for 1 h. After cooling to 0° C. the precipitate was filtered. The salt (Cl(H,H2NPhCH2NH2)½SnCL6) was decomposed with KOH and then extracted several times with dichloromethane. The combined organic layers were dried with Na2SO4. After evaporation of the solvent, the compound (III) was used in the next step without further purification.
Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzylamine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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